molecular formula C9H11FN2O B12498740 2-amino-N-(4-fluorophenyl)propanamide

2-amino-N-(4-fluorophenyl)propanamide

Cat. No.: B12498740
M. Wt: 182.19 g/mol
InChI Key: BPHFFXQGZBVHBW-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)propanamide (CAS 1026868-16-5) is an organic compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This propanamide derivative features a fluorine-substituted phenyl ring and is related to a class of compounds explored in medicinal chemistry for various biological activities. While specific pharmacological data for this exact molecule is limited in the public domain, structural analogs, particularly those incorporating a 2-aminophenylpropanamide core with fluorine substitutions, have been identified as key intermediates and scaffolds in pharmaceutical research . For instance, similar molecular frameworks are investigated in the development of histone deacetylase (HDAC) inhibitors, which are a significant class of epigenetic regulators studied for their potential in oncology . Other related compounds have been designed and evaluated as antagonists for targets like the TRPV1 receptor, which is relevant in pain and inflammation research . The presence of both amino and amide functional groups makes this compound a versatile building block for further chemical synthesis and derivatization. It is supplied for research and further manufacturing purposes only. This product is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFFXQGZBVHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-amino-N-(4-fluorophenyl)propanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of its structure.

Proton (¹H) NMR Techniques

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment.

The protons on the 4-fluorophenyl ring are expected to appear as a complex multiplet system due to spin-spin coupling between the fluorine atom and the ortho- and meta-protons, as well as coupling between the aromatic protons themselves. Specifically, the protons ortho to the fluorine (H-3' and H-5') and the protons ortho to the amino group (H-2' and H-6') will have characteristic chemical shifts and coupling patterns.

The aliphatic portion of the molecule, derived from the alanine (B10760859) amide moiety, will also show characteristic signals. The methine proton (-CH-) adjacent to the amino group and the carbonyl group will likely appear as a quartet, being split by the three protons of the adjacent methyl group. The methyl protons (-CH₃) would, in turn, appear as a doublet, split by the single methine proton. The protons of the primary amide (-CONH₂) and the secondary amine (-NH-) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (ortho to F)6.9 - 7.1Multiplet
Aromatic H (ortho to NH)6.6 - 6.8Multiplet
Amide (-CONH₂)7.2 - 7.8Broad Singlet
Amine (-NH-)4.0 - 5.0Broad Singlet
Methine (-CH-)3.8 - 4.2Quartet~7
Methyl (-CH₃)1.3 - 1.5Doublet~7

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Techniques

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The aromatic carbons will appear in the downfield region of the spectrum (typically 110-160 ppm). The carbon atom bonded to the fluorine atom (C-4') will show a large one-bond coupling constant (¹JCF) and will appear as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The carbon attached to the nitrogen atom (C-1') will also be in this region.

The carbonyl carbon (-C=O) of the amide group is expected to have a chemical shift in the range of 170-180 ppm. The aliphatic carbons, the methine (-CH-) and methyl (-CH₃), will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)173 - 178
Aromatic C (C-F)155 - 160 (doublet, large J)
Aromatic C (C-N)140 - 145
Aromatic C115 - 130
Methine (-CH-)50 - 55
Methyl (-CH₃)18 - 25

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable. rsc.orguni.lu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. uni.lu For this compound, a cross-peak would be expected between the methine (-CH-) proton and the methyl (-CH₃) protons, confirming their adjacency. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the phenyl ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). uni.lu It allows for the direct assignment of the carbon signal for each protonated carbon by correlating the proton's chemical shift with its attached carbon's chemical shift. For instance, the signal of the methine proton would correlate with the signal of the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). uni.lu HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon and the aromatic carbons C-1' and C-4') and for piecing together the molecular fragments. For example, the methyl protons would show a correlation to the methine carbon (²JCH) and the carbonyl carbon (³JCH). The amine proton (-NH-) would show correlations to the aromatic carbons (C-2' and C-6') and the methine carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups present. nih.gov

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. The N-H stretching vibrations of the primary amide and the secondary amine will appear as distinct bands in the region of 3200-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong absorption typically found around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1600 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretching (Amine & Amide)3200 - 3500Medium - Strong
Aromatic C-H Stretching3000 - 3100Medium - Weak
Aliphatic C-H Stretching2850 - 3000Medium - Weak
C=O Stretching (Amide I)1640 - 1680Strong
N-H Bending (Amide II)1580 - 1620Medium - Strong
Aromatic C=C Stretching1450 - 1600Medium
C-N Stretching1200 - 1350Medium
C-F Stretching1150 - 1250Strong

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the frequency shifts in the scattered light provide information about the vibrational modes of the molecule. researchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly strong. The C-F stretching vibration may also be observable. The C=O stretching of the amide group, while strong in the IR, may be weaker in the Raman spectrum. This complementarity is a powerful tool in structural analysis.

Table 4: Predicted FT-Raman Spectral Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretching3000 - 3100Strong
Aliphatic C-H Stretching2850 - 3000Medium
C=O Stretching (Amide I)1640 - 1680Weak - Medium
Aromatic C=C Stretching1580 - 1620Strong
C-N Stretching1200 - 1350Medium
C-F Stretching1150 - 1250Medium

Note: Predicted values are based on typical Raman shifts for similar functional groups.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly valuable for determining the absolute configuration of enantiomers in solution. nih.gov The resulting VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure. nih.gov

Hypothetical VCD Data for (S)-2-amino-N-(4-fluorophenyl)propanamide

Wavenumber (cm⁻¹) Vibrational Assignment Hypothetical ΔA (x 10⁻⁵)
~3350 N-H Stretch (asymmetric) +2.5
~3280 N-H Stretch (symmetric) -1.8
~1680 C=O Stretch (Amide I) +5.0
~1550 N-H Bend (Amide II) -3.2

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as amino acids and their derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

Expected Ions in the ESI-MS Spectrum of this compound

Ion Formula Expected m/z
[M+H]⁺ C₉H₁₂FN₂O⁺ 183.0934

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This capability is crucial for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

No dedicated HRMS data for this compound has been published. An HRMS analysis would be critical to confirm its elemental composition of C₉H₁₁FN₂O. The high mass accuracy of HRMS would allow for the experimental mass to be matched to the theoretical mass with a very low margin of error, typically in the parts-per-million (ppm) range, thus providing strong evidence for the compound's identity.

Hypothetical HRMS Data for this compound

Ion Formula Theoretical m/z Hypothetical Measured m/z Mass Error (ppm)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is particularly powerful for the analysis of complex mixtures and for the separation of stereoisomers when a chiral stationary phase is used. waters.comnih.gov

While there are no specific LC-MS studies focused on this compound, this technique would be the method of choice for its analysis, particularly for separating its enantiomers. A chiral LC method, likely employing a chiral derivatizing agent or a chiral column, could be developed to resolve the (R) and (S) enantiomers. nih.govbiorxiv.org The separated enantiomers would then be detected by the mass spectrometer, providing both retention time and mass-to-charge ratio data for each. Derivatization with agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) has been successfully used for the chiral separation of other amino acids by LC-MS. nih.govbiorxiv.org

Hypothetical Chiral LC-MS Data for this compound Enantiomers

Enantiomer Retention Time (min) Detected m/z ([M+H]⁺)
(R)-2-amino-N-(4-fluorophenyl)propanamide 8.5 183.09

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced.

Single-Crystal X-ray Diffraction

For the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique requires a single, high-quality crystal of the compound.

There are no published crystal structures for this compound in the scientific literature. A successful single-crystal XRD study would provide precise information on bond lengths, bond angles, and torsion angles of the molecule. Furthermore, for a chiral compound, the analysis can unambiguously determine the arrangement of atoms in space, thus establishing the absolute configuration ((R) or (S)) of the enantiomer that formed the crystal.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.89
b (Å) 9.45
c (Å) 16.21
α, β, γ (°) 90, 90, 90
Volume (ų) 902.5
Z 4

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize the crystalline nature of a solid material. wikipedia.org This method provides a unique "fingerprint" of a crystalline compound, revealing information about its crystal structure, phase purity, and degree of crystallinity. wikipedia.orglibretexts.org The diffraction pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms within a crystal lattice, governed by Bragg's Law. libretexts.org

As of the latest literature review, specific experimental Powder X-ray Diffraction (PXRD) data, such as 2θ diffraction angles, d-spacing, and relative intensities for the compound this compound, has not been reported in publicly accessible scientific literature or crystallographic databases. While the synthesis and some spectroscopic characterization of related compounds have been documented, detailed crystallographic analysis, including single-crystal or powder X-ray diffraction studies for this specific molecule, remains unpublished.

The theoretical basis of PXRD involves irradiating a powdered sample with monochromatic X-rays and detecting the scattered intensity at various angles. wikipedia.org A crystalline sample will produce a diffraction pattern of sharp peaks, whereas an amorphous material will result in a broad halo. The positions and intensities of the diffraction peaks are characteristic of the compound's crystal lattice.

Although no experimental PXRD data for this compound is currently available, a hypothetical PXRD analysis would involve the following:

Sample Preparation: A finely powdered, homogenous sample of this compound would be prepared to ensure random orientation of the crystallites.

Data Collection: The sample would be analyzed using a powder diffractometer, which measures the intensity of diffracted X-rays as a function of the scattering angle (2θ).

Data Analysis: The resulting diffractogram would be processed to identify the peak positions (2θ), which can be used to calculate the interplanar spacings (d-values) using Bragg's Law (nλ = 2d sinθ). The relative intensities of the peaks would also be recorded.

This information would be crucial for:

Phase Identification: Comparing the experimental pattern to a database of known patterns to confirm the identity of the synthesized compound.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have distinct physical properties.

Crystallinity Assessment: Determining the degree of crystallinity of the sample.

Without experimental data, a data table of PXRD peaks for this compound cannot be generated at this time. Further research involving the synthesis of a crystalline form of the compound and subsequent analysis by PXRD is required to establish its crystallographic properties.

Computational and Theoretical Chemistry Studies

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling (focus on molecular interactions)

Computational and theoretical chemistry studies have been instrumental in elucidating the structure-activity relationships (SAR) of N-aryl propanamides, including analogs of 2-amino-N-(4-fluorophenyl)propanamide. These in silico methods, particularly molecular docking, provide critical insights into the molecular interactions that govern the binding of these ligands to their biological targets, thereby guiding the design of more potent and selective compounds.

Research in this area has often focused on the interaction of N-phenylpropanamide derivatives with receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and equilibrative nucleoside transporters (ENTs). Molecular docking studies have been pivotal in understanding how specific structural features of these compounds contribute to their biological activity.

For instance, in the context of TRPV1 antagonism, computational models have highlighted the importance of the N-phenylpropanamide group for optimal binding within the receptor's pocket. acs.org Docking studies of biheterocyclic propanamides have shown that these molecules can fit well into the binding pocket of enzymes like α-glucosidase, with the N-phenylpropanamide moiety playing a key role. acs.org

Molecular docking simulations of various N-aryl propanamide derivatives have identified key amino acid residues that are crucial for binding. These interactions are typically a combination of hydrogen bonds and hydrophobic interactions. For example, in the binding of some propanamide derivatives to α-glucosidase, hydrogen bonds were formed with residues such as Asp568, Glu707, Glu771, and Arg445. acs.org

Furthermore, computational analyses have been used to rationalize the observed SAR trends in vitro. By docking ligands into homology models or crystal structures of target proteins, researchers can predict binding modes that resemble those of known potent modulators. nih.gov These studies help in understanding why certain substitutions on the aromatic ring or modifications to the propanamide linker lead to enhanced or diminished activity.

The insights gained from these computational studies are summarized in the following tables, which detail the key molecular interactions and the impact of structural modifications on the binding affinity of N-aryl propanamide derivatives.

Interactive Data Tables

Table 1: Key Molecular Interactions of N-Aryl Propanamide Analogs from Docking Studies

Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
Biheterocyclic Propanamidesα-GlucosidaseAsp568, Glu707, Glu771, Arg445Hydrogen Bonding acs.org
TRPV1 ModulatorsTRPV1Tyr511, Met547, Thr550, Arg557, Glu570Hydrogen Bonding, Van der Waals nih.gov
Fentanyl Analogsµ-Opioid ReceptorNot specifiedπ-π interactions nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights from Computational Modeling

Structural ModificationEffect on ActivityComputational RationaleReference
Substitution on Phenyl RingVaries depending on substituent and positionInfluences hydrophobic and electronic interactions within the binding pocket. nih.gov
Propanamide Linker ModificationCan alter binding affinity and selectivityAffects the conformational flexibility and orientation of the molecule in the binding site. acs.org
Introduction of Heterocyclic MoietiesCan enhance potencyProvides additional sites for hydrogen bonding and other specific interactions. acs.org

These computational approaches are essential for the rational design of new therapeutic agents based on the this compound scaffold, allowing for the prediction of binding affinities and the optimization of molecular interactions with target proteins.

Reaction Chemistry and Derivatization of the 2 Amino N 4 Fluorophenyl Propanamide Core

Amine Group Reactivity

The primary aliphatic amine is the most nucleophilic site on the 2-amino-N-(4-fluorophenyl)propanamide molecule, making it a focal point for a variety of chemical transformations. Its reactivity is central to building more complex molecular architectures.

Acylation and Alkylation Reactions

The primary amine readily undergoes acylation and alkylation reactions, providing straightforward pathways to N-substituted derivatives.

Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides, or through mediated coupling with carboxylic acids, to form new amide bonds. This is a common strategy for introducing a wide range of substituents. For instance, coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for forming amide bonds under mild conditions. mdpi.com This method is frequently employed in the synthesis of complex molecules where preserving chirality is crucial.

Alkylation of the amine group can be achieved by treating this compound with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. These reactions can lead to mono- and di-alkylated products, and reaction conditions can be tuned to favor one over the other. For example, related primary amines are often alkylated using an alkyl halide in the presence of a base like potassium carbonate to neutralize the acid generated during the reaction. nih.gov

Reaction TypeExample Reagent ClassTypical ConditionsProduct Type
AcylationAcyl Chlorides (e.g., Acetyl chloride)Aprotic solvent, often with a base (e.g., Triethylamine)N-Acyl derivative
AcylationCarboxylic Acids + Coupling Agents (e.g., HATU, EDC)Aprotic solvent (e.g., DMF), base (e.g., DIPEA)N-Acyl derivative
AlkylationAlkyl Halides (e.g., Benzyl bromide)Polar solvent, base (e.g., K₂CO₃)Secondary or Tertiary Amine
Reductive AminationAldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN)Alcohol solvent, controlled pHSecondary Amine

Condensation Reactions

Condensation reactions between the primary amine of this compound and various carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, commonly known as Schiff bases. mdpi.com This reaction is typically catalyzed by a small amount of acid and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. nih.govresearchgate.net The synthesis of Schiff bases is a robust and high-yielding reaction. mdpi.com A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the introduction of diverse functionalities. mdpi.comresearchgate.net

Carbonyl CompoundCatalyst/SolventProduct
BenzaldehydeGlacial Acetic Acid / Ethanol (B145695)N-Benzylidene-2-amino-N-(4-fluorophenyl)propanamide
4-NitrobenzaldehydeGlacial Acetic Acid / EthanolN-(4-Nitrobenzylidene)-2-amino-N-(4-fluorophenyl)propanamide
Salicylaldehyde (2-Hydroxybenzaldehyde)Glacial Acetic Acid / EthanolN-(2-Hydroxybenzylidene)-2-amino-N-(4-fluorophenyl)propanamide
AcetoneAcid catalyst / Toluene (with Dean-Stark trap)N-(Propan-2-ylidene)-2-amino-N-(4-fluorophenyl)propanamide

Amide Bond Modifications

The amide bond in this compound is a robust functional group, but it can be modified through hydrolysis or by employing specific synthetic strategies to achieve N-substitution.

Hydrolysis Studies

The amide bond is susceptible to cleavage under hydrolytic conditions, typically requiring strong acid or base and elevated temperatures. Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. In either case, the hydrolysis of this compound would yield 2-aminopropanoic acid (alanine) and 4-fluoroaniline (B128567). While specific kinetic studies on this molecule are not widely reported, the general principles of amide hydrolysis are well-established. In multistep syntheses, acidic or basic conditions are sometimes used to deprotect or cleave amide bonds in related fluorinated amino acid structures. nih.gov

N-Substitution Strategies

Direct alkylation of the amide nitrogen is challenging due to its lower nucleophilicity compared to the primary amine. However, N-substituted derivatives can be synthesized through alternative strategies. One common approach is to use an N-substituted aniline (B41778) as a starting material. For example, N-alkyl-4-fluoroaniline could be coupled with a protected 2-aminopropanoic acid derivative to form the desired N-substituted amide directly.

Another strategy involves the synthesis of related N-substituted propanamides where the substituent is introduced on the nitrogen of the propanamide backbone. researchgate.netnih.gov This is often achieved by reacting a suitable amine with an activated propanoic acid derivative, such as 2-bromopropanoyl chloride, followed by substitution of the bromine with an amino group.

Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Sulfonylation)

The 4-fluorophenyl ring is the least reactive part of the molecule, but it can undergo electrophilic aromatic substitution under forcing conditions. The directing effects of the existing substituents—the fluorine atom and the amide group—govern the position of new functional groups. The fluorine atom is an ortho-, para-directing deactivator, while the amide group is an ortho-, para-directing activator.

Given that the para position is blocked by fluorine, new substituents would be directed to the ortho positions. The position ortho to the amide group (and meta to the fluorine) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position ortho to the fluorine atom (and meta to the amide group).

Facile nitration of a structurally similar compound, 4,6-dinitrobenzene-1,3-diamine, has been achieved using a single-step nitration process, demonstrating that amino-substituted rings can be functionalized. rsc.org This suggests that nitration, halogenation, or sulfonylation of the 4-fluorophenyl ring on the this compound scaffold is chemically feasible.

Reaction TypeTypical ReagentsExpected Major Product Position
NitrationHNO₃ / H₂SO₄Substitution at C3 (ortho to F, meta to amide)
Halogenation (Bromination)Br₂ / FeBr₃Substitution at C3 (ortho to F, meta to amide)
SulfonylationFuming H₂SO₄ (SO₃)Substitution at C3 (ortho to F, meta to amide)

Propanamide Side Chain Transformations

The propanamide side chain of this compound is characterized by a stable amide bond. While many synthetic applications involving this molecule focus on derivatization at the 2-amino group, the amide functionality itself can undergo specific chemical transformations, typically under more demanding reaction conditions. The inherent stability of the amide bond means that these reactions require deliberate and often forcing conditions to proceed efficiently. The primary transformations of the amide group are hydrolysis and reduction.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. This reaction breaks the link between the carbonyl group and the nitrogen atom of the 4-fluoroaniline moiety.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) and heat would lead to the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The ultimate products are the corresponding carboxylic acid, 2-aminopropanoic acid (alanine), and the protonated amine, 4-fluoroanilinium salt.

Base-Catalyzed Hydrolysis: Saponification using a strong base, such as aqueous sodium hydroxide (NaOH), involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This irreversible process, when heated, yields the carboxylate salt of alanine (B10760859) and the neutral aromatic amine, 4-fluoroaniline.

Amide Reduction: The carbonyl group of the propanamide side chain can be reduced to a methylene (B1212753) group (-CH₂-), transforming the amide into an amine. This conversion is typically accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction effectively converts the alaninamide derivative into a diamine, specifically N¹-(4-fluorophenyl)propane-1,2-diamine.

The following table summarizes these potential transformations of the propanamide side chain. It is important to note that while these reactions are fundamental to amide chemistry, specific literature detailing these transformations for this compound is not extensively reported, as synthetic efforts have largely concentrated on modifications at the 2-amino position.

Table 1: Potential Transformations of the Propanamide Side Chain

Transformation Reagents Functional Group Change Resulting Products
Acidic Hydrolysis Strong Acid (e.g., HCl), H₂O, Heat Amide → Carboxylic Acid + Amine 2-Aminopropanoic acid + 4-Fluoroaniline
Basic Hydrolysis Strong Base (e.g., NaOH), H₂O, Heat Amide → Carboxylate + Amine Sodium 2-aminopropanoate + 4-Fluoroaniline

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a valuable and versatile starting material for the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry. Its utility as a key intermediate stems from the presence of the primary amino group, which acts as a convenient handle for introducing a wide variety of substituents and building larger molecular scaffolds through reactions like N-alkylation, acylation, and reductive amination.

A notable example of its application is in the synthesis of 2-N-arylethylamino-N-(4-fluorophenyl)propanamide derivatives. In these syntheses, the core structure of this compound is used as a scaffold. The primary amine at the C2 position undergoes reductive amination with various substituted phenylacetaldehydes. This reaction involves the initial formation of a Schiff base (imine) between the amine and the aldehyde, which is then reduced in situ, commonly using a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), to form a new secondary amine linkage.

This synthetic strategy allows for the systematic introduction of diverse arylethyl groups, enabling the exploration of structure-activity relationships in drug discovery programs. The this compound core provides the essential framework, while the variable arylethyl moiety allows for the fine-tuning of pharmacological properties.

Table 2: Synthesis of a Complex Molecular Architecture

Starting Material Reaction Type Reagent Example Intermediate Product Class

This role as a foundational building block highlights the importance of this compound in constructing complex, high-value molecules for various research applications.

Stereochemical Aspects in 2 Amino N 4 Fluorophenyl Propanamide Research

Chiral Resolution Techniques

The separation of the racemic mixture of 2-amino-N-(4-fluorophenyl)propanamide into its individual enantiomers is a critical step in stereochemical research. The primary methods employed for this purpose are preparative chiral chromatography and diastereomeric salt formation.

Preparative chiral chromatography is a powerful technique for the large-scale separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Research Findings: While specific preparative chiral chromatography methods for this compound are not extensively detailed in the public literature, the separation of structurally similar compounds provides a strong basis for its resolution. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful in resolving racemic amines and amides. nih.govphenomenex.com The separation of various amino acid derivatives has been effectively achieved using Lux polysaccharide-based chiral stationary phases under reversed-phase conditions. phenomenex.com For compounds containing aromatic rings and amino groups, CSPs like those used for the separation of profens or other aromatic amides would be applicable. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is crucial for optimizing the separation. sigmaaldrich.com

Table 1: Potential Preparative Chiral Chromatography Parameters for this compound Resolution

Parameter Potential Condition Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Proven efficacy for resolving a wide range of racemates, including amides and amines. nih.govphenomenex.com
Mobile Phase Hexane/Ethanol or Hexane/Isopropanol mixtures Allows for fine-tuning of enantioselectivity and resolution. sigmaaldrich.com
Detection UV-Vis Spectroscopy The aromatic ring in the compound allows for easy detection.
Mode Normal or Reversed-Phase The choice depends on the specific CSP and the solubility of the compound.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and effective method for resolving racemic mixtures of ionizable compounds like this compound, which possesses a basic amino group. The process involves reacting the racemic base with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts.

Research Findings: The principle of this technique lies in the different physical properties, such as solubility, of the resulting diastereomers, which allows for their separation by fractional crystallization. libretexts.org Commonly used chiral resolving agents for racemic amines include chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of the resolving agent and the crystallization solvent is critical and often determined empirically. After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. This method has been successfully applied to a wide variety of amines. libretexts.orgnih.gov The stoichiometry of the diastereomeric salts formed can be influenced by the eutectic composition of the enantiomeric mixtures of the resolving agent. mdpi.com

Table 2: General Scheme for Diastereomeric Salt Resolution

Step Description Example Reagents for this compound
1. Salt Formation The racemic amine is reacted with an enantiomerically pure chiral acid. Racemic this compound + (R,R)-Tartaric Acid
2. Fractional Crystallization The diastereomeric salts are separated based on solubility differences in a suitable solvent. The less soluble diastereomeric salt crystallizes out of the solution.
3. Liberation of Enantiomer The separated diastereomeric salt is treated with a base to recover the pure enantiomer of the amine. Separated salt + Sodium Hydroxide (B78521) solution

Enantiomeric Purity Assessment Methods

Once the enantiomers of this compound are separated, it is essential to determine their enantiomeric purity. The most common and reliable methods for this assessment are chiral high-performance liquid chromatography (HPLC) and optical rotation measurements.

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This analytical technique is highly sensitive and provides accurate quantification of each enantiomer in a mixture.

Research Findings: The principles of chiral HPLC are similar to those of preparative chiral chromatography but on an analytical scale. A variety of chiral stationary phases are commercially available, and the selection is crucial for achieving baseline separation of the enantiomers. For analytical purposes, polysaccharide-based CSPs are again a primary choice. nih.govphenomenex.com The separation of various chiral amines and amino acid derivatives has been extensively reported using different types of CSPs, including cyclodextrin-based and macrocyclic antibiotic-based phases. azypusa.com For instance, the enantiomers of p-fluorophenylalanine, a structurally related amino acid, have been successfully separated using a LarihcShell-P or TeicoShell CSP. azypusa.com The use of a polarimetric detector in series with a UV detector can help in identifying the elution order of the enantiomers. sigmaaldrich.com

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Purity Assessment

Parameter Example Condition Purpose
Column Chiralpak AD-H or Chiralcel OD-H Provides a chiral environment for separation.
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) Elutes the enantiomers at different rates.
Flow Rate 1.0 mL/min Standard flow rate for analytical HPLC.
Detection UV at 254 nm Quantifies the amount of each enantiomer.
Injection Volume 10 µL Standard volume for introducing the sample.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

Research Findings: The measurement of optical rotation using a polarimeter provides a value for the specific rotation [α], which can be used to characterize an enantiomer. While specific optical rotation data for the enantiomers of this compound are not readily available in the searched literature, it is expected that the (R)- and (S)-enantiomers will exhibit equal and opposite rotations under the same measurement conditions. For example, in the study of other chiral molecules, levorotatory (-) and dextrorotatory (+) enantiomers are assigned based on the direction of rotation. nih.gov The enantiomeric excess of a sample can be estimated by comparing its observed rotation to the rotation of the pure enantiomer. However, this method is less accurate than chiral HPLC for determining enantiomeric purity, as the measured rotation can be affected by impurities.

Table 4: Parameters for Optical Rotation Measurement

Parameter Description
Wavelength Typically the sodium D-line (589 nm)
Temperature Usually standardized at 20°C or 25°C
Concentration The concentration of the sample solution in g/100 mL
Solvent A specified solvent (e.g., methanol, chloroform)
Path Length The length of the polarimeter cell in decimeters

Stereoselective Molecular Interactions in Chemical Systems (e.g., chiral recognition)

Chiral recognition is the phenomenon where a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind chiral separation techniques and the stereospecificity of drug action.

Research Findings: In the context of this compound, stereoselective interactions are crucial for its resolution. On a chiral stationary phase, the transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, leading to their separation. These interactions typically involve a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. nih.gov For example, the amino group and the amide linkage in this compound can act as hydrogen bond donors and acceptors, while the fluorophenyl group can participate in π-π stacking and dipole-dipole interactions with the CSP. The precise nature of these interactions determines the degree of chiral recognition and the efficiency of the separation. The study of stereoselective interactions is not limited to chromatography; it is also fundamental to understanding how the enantiomers of a chiral drug might interact differently with a chiral biological target such as an enzyme or a receptor. nih.gov

Supramolecular Chemistry and Crystal Engineering of 2 Amino N 4 Fluorophenyl Propanamide Derivatives

Hydrogen Bonding Networks in Solid State

Hydrogen bonds are the most significant interactions in the crystal packing of propanamide derivatives. The primary amine (-NH2) and the secondary amide (-NH-C=O) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is an effective acceptor.

In closely related structures, such as 2-Chloro-N-(4-fluorophenyl)acetamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, which form infinite chains within the crystal structure. iucr.org This primary hydrogen bond is a robust supramolecular synthon that is consistently observed in related amide structures. Computational studies on N-phenylpropanamide have quantified the parameters for this N-H⋯O intermolecular hydrogen bond, showing a typical H⋯O distance of around 2.020 Å and a nearly linear N-H⋯O angle of 175.0°. researchgate.net

Beyond the principal N—H⋯O interaction, weaker C—H⋯O hydrogen bonds also play a crucial role in stabilizing the crystal lattice. For instance, in 2-Chloro-N-(4-fluorophenyl)acetamide, an intramolecular C—H⋯O hydrogen bond results in the formation of a stable six-membered ring. iucr.orgresearchgate.net In other analogues like 2,2-Dibromo-N-(4-fluorophenyl)acetamide, both C—H⋯O and N—H⋯O hydrogen bonds contribute to linking molecules into chains. iucr.org The amino group of 2-amino-N-(4-fluorophenyl)propanamide provides additional donors, creating the potential for more complex, three-dimensional hydrogen-bonded networks.

Table 1: Representative Hydrogen Bond Geometries in Related Amide Crystals

Interaction Type D-H···A D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°) Reference
Intermolecular N—H···O ~3.034 ~2.020 ~175.0 researchgate.net
Intramolecular C—H···O - - - iucr.org

Halogen Bonding Interactions Involving the Fluorine Atom

The fluorine atom on the phenyl ring introduces the possibility of halogen bonding. While fluorine is the least polarizable halogen and generally a weak halogen bond donor due to the absence of a significant σ-hole, its interactions are not negligible. nih.gov The nature of fluorine's involvement in non-covalent interactions is a subject of extensive study.

Intermolecular C–H⋯F interactions are a common feature in fluorinated organic crystals and are considered weak hydrogen bonds. rsc.org These interactions are primarily electrostatic and dispersive in nature. rsc.org Furthermore, direct C–F⋯F–C contacts can occur. rsc.org Though the electrostatic repulsion between the electronegative fluorine atoms exists, attractive dispersion forces can overcome this repulsion, leading to directional bonding. nih.govresearchgate.net These interactions, sometimes termed "type II" contacts, are considered true halogen bonds and contribute to the stability of the crystal lattice. rsc.orgnih.gov The ability of fluorine to participate in these varied interactions adds a layer of complexity and tunability to the crystal engineering of this compound derivatives.

π-π Stacking Interactions in Crystalline Forms

The 4-fluorophenyl group in the molecule allows for π-π stacking interactions, which are common in the crystal structures of aromatic compounds. These interactions, driven by a combination of electrostatic and van der Waals forces, typically involve the stacking of aromatic rings in either a parallel-displaced or T-shaped arrangement.

In addition to direct ring-to-ring stacking, weaker but significant C–H⋯π interactions often help direct the three-dimensional arrangement in crystals. rsc.org In the crystal structure of a related compound, N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, a short O⋯π contact is observed between a sulfone oxygen atom and the center of the fluorinated benzene (B151609) ring, with an O⋯Cg distance of 3.0643 (11) Å. nih.gov This type of interaction, where an electronegative atom interacts with the π-system of the ring, further stabilizes the packing arrangement. The presence of the electron-rich π-system in this compound suggests that such stacking interactions are likely to be a key feature of its solid-state assembly.

Design and Assembly of Co-crystals and Salts

The presence of both a basic amino group and an amide functionality makes this compound an excellent candidate for forming multi-component crystalline solids, such as co-crystals and salts. nih.gov The formation of a salt versus a co-crystal is generally predicted by the "pKa rule." A proton transfer from an acidic co-former to the basic amino group is likely to occur if the difference in pKa values (ΔpKa = pKa(base) - pKa(acid)) is greater than 3, resulting in a salt. nih.gov If the ΔpKa is less than 0, a co-crystal with neutral components linked by hydrogen bonds is typically formed.

Amino acids are frequently used as co-formers in crystal engineering. nih.gov For example, L-proline has been successfully used to form co-crystals with various active pharmaceutical ingredients (APIs). nih.gov Similarly, aminopyrimidine derivatives readily form robust hydrogen-bonded synthons with carboxylic acids. researchgate.net By selecting appropriate co-formers, such as dicarboxylic acids or other molecules with complementary hydrogen bond donors and acceptors, it is possible to design novel crystalline forms of this compound with tailored supramolecular architectures and potentially modified physical properties. The formation of these co-crystals relies on predictable hydrogen-bonding patterns, such as the R²₂(8) ring motif commonly found in acid-amine interactions. researchgate.net

Influence of Molecular Conformation on Solid-State Packing

The conformation of the flexible this compound molecule plays a critical role in determining its final solid-state packing. A key conformational variable is the torsion angle between the plane of the fluorophenyl ring and the plane of the amide group. Systematic studies on N-phenylamides show that this dihedral angle is highly sensitive to the nature of the substituents. nih.govacs.org

Table 2: Dihedral Angles in N-(4-fluorophenyl)amide Derivatives

Compound Dihedral Angle (°) between Phenyl Ring and Amide Group Reference
N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide 87.30 (5) nih.gov
2,2-Dibromo-N-(4-fluorophenyl)acetamide 29.5 (5) iucr.org
N-phenylformamide (Z form) ~11 acs.org

Analytical Method Development for Research Applications

Purity and Impurity Profiling

Ensuring the purity of a chemical compound is paramount for the reliability and reproducibility of research findings. Impurity profiling involves the identification and quantification of any unwanted substances present in the synthesized compound.

Chromatographic Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are powerful tools for separating the main compound from its impurities. The choice of technique depends on the physicochemical properties of 2-amino-N-(4-fluorophenyl)propanamide and its potential impurities, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are the most common methods for the analysis of non-volatile or thermally labile compounds like this compound. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. lgcstandards.comresearchgate.net A reversed-phase method is typically suitable for this compound due to its aromatic and amide functionalities.

A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products. researchgate.netrsc.org The development of such a method involves forced degradation studies to generate potential impurities.

Illustrative HPLC/UPLC Method Parameters:

ParameterHPLC ConditionUPLC Condition
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 20 min5% to 95% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detector UV at 254 nmUV at 254 nm
Injection Vol. 10 µL2 µL

Gas Chromatography (GC):

For volatile impurities or if the target compound can be derivatized to increase its volatility, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be employed. nih.govresearchgate.netste-mart.com Direct GC analysis of this compound might be challenging due to its polarity and potential for thermal degradation in the injector port. Derivatization of the primary amine and amide groups could be necessary to improve its chromatographic behavior.

Hypothetical GC-MS Method Parameters (for derivatized compound):

ParameterGC-MS Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150°C, hold 1 min, ramp to 300°C at 15°C/min, hold 5 min
MS Ionization Electron Ionization (EI), 70 eV
MS Scan Range 40-500 m/z

Spectroscopic Purity Assessment

Spectroscopic techniques provide information about the chemical structure and can be used to assess purity by detecting signals from impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and can also reveal the presence of impurities. nih.gov The integration of proton signals in the ¹H NMR spectrum can be used for a semi-quantitative estimation of purity if the structures of the impurities are known. The presence of unexpected signals would indicate impurities. For this compound, characteristic signals for the aromatic protons, the propanamide backbone, and the amino group would be expected.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a highly sensitive technique for identifying impurities based on their mass-to-charge ratio. pharmtech.commdpi.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their structural identification.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is useful for confirming the presence of key functional groups in the main compound, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and aromatic C-H and C=C vibrations. nih.gov While not typically used for quantitative purity assessment, significant deviations from a reference spectrum or the appearance of unexpected bands (e.g., from residual solvents or reagents) can indicate the presence of impurities.

Quantitative Analysis in Chemical Research Matrices

Accurate quantification of this compound in various research matrices, such as reaction mixtures or biological buffers (for in vitro studies), is crucial. HPLC with UV detection or LC-MS/MS are the methods of choice for this purpose.

A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample is then determined by comparing its response to the calibration curve.

Example of a Calibration Curve Data for HPLC-UV Analysis:

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50758,900
1001,521,000
Linearity (R²) 0.9998

For complex matrices, sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary to remove interfering components before analysis. google.com

Reaction Monitoring and Kinetic Studies Methodologies

Understanding the kinetics of the reaction that produces this compound is essential for optimizing reaction conditions. Chromatographic methods are well-suited for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product over time. acs.org

Aliquots of the reaction mixture can be taken at various time points, quenched to stop the reaction, and then analyzed by HPLC or UPLC. Plotting the concentration of the product versus time allows for the determination of the reaction rate.

Illustrative Data for Reaction Monitoring:

Time (minutes)Reactant A Peak AreaProduct Peak Area
01,250,0000
10980,000270,000
30550,000700,000
60210,0001,040,000
12050,0001,200,000
180< 10,0001,245,000

Stability Studies under Controlled Chemical Conditions

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products. pharmtech.comnih.gov These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine handling and storage.

The stability of this compound should be evaluated under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines, although these are primarily for pharmaceutical products, the principles are applicable in a research context. youtube.com

Typical Forced Degradation Conditions:

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: Storing the solid compound at elevated temperatures (e.g., 80 °C).

Photostability: Exposing the compound to UV and visible light.

The samples are then analyzed by a stability-indicating HPLC or UPLC-MS method to quantify the remaining parent compound and to identify and characterize any degradation products formed.

Example of Stability Data Table:

Stress ConditionDuration (hours)% Assay of Parent Compound% Degradation
0.1 M HCl (60 °C)2485.214.8
0.1 M NaOH (RT)2492.57.5
3% H₂O₂ (RT)2478.121.9
Thermal (80 °C)4898.71.3
Photolytic2499.10.9

Advanced Research Applications in Chemical Design and Probing Non Clinical Focus

Scaffold Design for Ligand-Target Interaction Studies (in vitro, non-functional)

The core structure of 2-amino-N-(4-fluorophenyl)propanamide serves as a foundational scaffold for building more complex molecules intended for in vitro studies of ligand-target interactions. A chemical scaffold is a core molecular structure upon which various functional groups can be attached to create a library of related compounds. The inherent features of this compound—a hydrogen bond-donating amino group, a hydrogen bond-accepting and -donating amide group, and a fluorophenyl ring capable of various non-covalent interactions—make it an attractive starting point for combinatorial chemistry.

In this context, the research is not aimed at achieving a biological function (like inhibiting an enzyme or activating a receptor in a living system) but rather at understanding the fundamental principles of molecular binding. For example, derivatives built upon this scaffold can be used in non-functional assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamics against a purified protein target. The goal is to systematically probe how different substituents on the scaffold affect its ability to physically associate with a target molecule.

Molecular Recognition and Binding Mode Elucidation

Molecular recognition is a fundamental process governed by non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. The this compound structure contains key elements that are pivotal for such recognition events. Amide groups, for instance, are crucial components in molecular recognition, known to play a significant role in the architecture of supramolecular chemical sensors. nih.gov

Exploration of Chemically Diverse Analogues for Interaction Modulation

Building from the this compound scaffold, researchers can synthesize a library of chemically diverse analogues to modulate interactions with a target. This involves systematically altering different parts of the molecule:

The Amino Group: The primary amine can be alkylated, acylated, or converted to other functional groups to explore how changes in size, charge, and hydrogen-bonding capacity affect binding.

The Propanamide Moiety: The methyl group can be replaced with larger or more complex substituents to probe steric limits within a binding site.

The Fluorophenyl Ring: The position of the fluorine atom can be moved, or additional substituents can be added to the ring to fine-tune electronic and steric properties.

A concrete example of how a related N-(4-fluorophenyl)propanamide scaffold is used in ligand-target studies involves N-(4-fluorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide . This compound was tested for its ability to bind to the human 5-HT1D receptor, demonstrating a Ki value of 3534 nM. google.com Such studies, even when measuring functional binding, provide a clear precedent for how the N-(4-fluorophenyl)propanamide core structure is utilized as a scaffold to position other chemical groups to achieve specific target interactions. The creation of libraries of such analogues allows for a systematic exploration of the structure-activity relationship (SAR), providing critical data for designing molecules with tailored binding properties.

Application in Catalyst or Material Science Development

The N-aryl amide linkage and the fluorinated aromatic ring are functionalities that suggest potential applications in the development of novel catalysts and materials.

In catalysis, N-aryl amides can be precursors or ligands in organometallic chemistry. For instance, palladium-catalyzed methods have been developed for the N-arylation of amides, a key reaction in synthesizing complex molecules. nih.gov While not directly using the target compound, this highlights the chemical reactivity of the N-aryl amide bond. The this compound molecule could serve as a building block for more complex chiral ligands, where the stereocenter and various functional groups could coordinate with a metal center to create a catalyst for asymmetric synthesis. For example, a related method describes the use of a 1-(4-methoxyphenyl)-2-propanamine derivative in a one-pot reaction to produce a chiral amine, using a catalytic hydrogenation catalyst like Raney nickel. nih.gov This demonstrates the utility of aminopropanamine structures in catalytic processes.

In material science, the incorporation of fluorine into polymers leads to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. wikipedia.orgmdpi.comdtic.mil Fluorinated polymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF) are critical high-performance materials. wikipedia.org The this compound molecule could be explored as a monomer or an additive in polymer synthesis. The primary amine provides a reactive site for polymerization, potentially leading to fluorinated polyamides or other novel polymers with tailored properties for biomedical or industrial applications. wikipedia.orgrsc.org

Probes for Mechanistic Enzymatic Studies (biochemical level, non-therapeutic)

An activity-based probe is a chemical tool used to study enzyme activity directly in complex biological samples. These probes typically contain a reactive group ("warhead") that forms a covalent bond with an active site residue of the target enzyme, and a reporter tag for detection.

The this compound structure could be modified to serve as a scaffold for such probes. enamine.net For example, the propanamide portion could be altered to mimic an enzyme's natural substrate, while a latent reactive group is incorporated. The fluorophenyl ring can be advantageous in this context; the ¹⁹F atom provides a unique spectroscopic handle for NMR-based studies, allowing researchers to monitor the probe's interaction with an enzyme in a complex mixture without background interference. nih.gov

While direct use of this specific compound as an enzymatic probe is not documented, the principles of probe design support its potential. For instance, related aminopropanamide structures can be derivatized to target specific enzyme classes. The development of probes with inert but photo-activatable warheads allows for precise temporal control over the enzyme-labeling reaction, a sophisticated technique for studying enzyme dynamics. enamine.net The this compound scaffold offers a chemically stable and synthetically accessible starting point for designing such advanced chemical probes for biochemical investigation.

Design of Novel Chemical Entities (structural motifs, not functional claims)

The this compound structure serves as a valuable building block for the design of novel chemical entities. Its utility lies in its identity as a chiral, fluorinated aminopropanamide that can be used to construct larger, more complex molecules. rsc.org Chemical suppliers list the (S)-enantiomer as a chiral building block, indicating its availability for stereospecific synthesis.

The strategic value of fluorine substitution is well-recognized in medicinal chemistry for its ability to influence a molecule's metabolic stability and binding affinity. The 4-fluorophenyl group is a common motif used to block metabolic oxidation at the para-position of the phenyl ring.

The N-aryl amide linkage is also a key structural feature. Research on the synthesis of N-aryl 2-alkenamides from N-aryl 3-(phenylsulfonyl)propanamides demonstrates how the core propanamide structure can be chemically manipulated to create unsaturated systems, which are themselves versatile intermediates for further reactions like ring-closing metathesis. acs.org This showcases the potential of the propanamide backbone as a modifiable linker in the design of new molecular shapes and motifs. By combining the known advantages of the fluorophenyl group with the synthetic versatility of the aminopropanamide core, chemists can use this compound as a starting point to generate novel molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.